molecular formula C8H8FIO2 B14020927 2-Fluoro-1-iodo-4-(methoxymethoxy)benzene

2-Fluoro-1-iodo-4-(methoxymethoxy)benzene

Cat. No.: B14020927
M. Wt: 282.05 g/mol
InChI Key: GESIHFXAQNDSFX-UHFFFAOYSA-N
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Description

2-Fluoro-1-iodo-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8FIO2 It is a derivative of benzene, where the benzene ring is substituted with fluorine, iodine, and a methoxymethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-iodo-4-(methoxymethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-fluoro-4-(methoxymethoxy)benzene using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-iodo-4-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura reaction, the product would be a biaryl compound formed by coupling the benzene ring with another aromatic ring.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-iodo-4-(methoxymethoxy)benzene in chemical reactions typically involves the activation of the benzene ring through the electron-withdrawing effects of the fluorine and iodine substituents. This activation facilitates various substitution and coupling reactions. The methoxymethoxy group can also participate in reactions by providing a site for nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-1-iodo-4-(methoxymethoxy)benzene is unique due to the presence of both fluorine and iodine substituents, which provide distinct electronic and steric properties. The methoxymethoxy group further enhances its reactivity and versatility in synthetic applications.

Properties

Molecular Formula

C8H8FIO2

Molecular Weight

282.05 g/mol

IUPAC Name

2-fluoro-1-iodo-4-(methoxymethoxy)benzene

InChI

InChI=1S/C8H8FIO2/c1-11-5-12-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3

InChI Key

GESIHFXAQNDSFX-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1)I)F

Origin of Product

United States

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